The presence of a pyrimidine ring and a carboxylic acid ester group suggests Methyl DMAPyC could be a potential building block for the synthesis of more complex organic molecules. Pyrimidine rings are found in various biologically important molecules, including DNA and RNA bases. Carboxylic acid esters are commonly used as protecting groups in organic synthesis [].
The dimethylamino group is a common functional group found in many pharmaceuticals. It can contribute to basicity and hydrogen bonding, potentially influencing the interaction of a molecule with biological targets []. Research into the biological activity of Methyl DMAPyC or its derivatives is an area for further exploration.
Heterocyclic compounds, like pyrimidines, can be used in the development of functional materials. The specific properties of Methyl DMAPyC for applications in material science are unknown and would require further investigation.
Methyl 2-(dimethylamino)pyrimidine-4-carboxylate is a heterocyclic compound characterized by a pyrimidine ring substituted with a dimethylamino group and a carboxylate ester. Its molecular formula is , and it has a molecular weight of approximately 181.195 g/mol . The compound features a pyrimidine core, which is known for its presence in various biologically active molecules, including nucleotides and pharmaceuticals.
Research indicates that compounds related to methyl 2-(dimethylamino)pyrimidine-4-carboxylate exhibit various biological activities. This includes:
Several synthetic routes exist for the preparation of methyl 2-(dimethylamino)pyrimidine-4-carboxylate:
Methyl 2-(dimethylamino)pyrimidine-4-carboxylate has several applications:
Interaction studies involving methyl 2-(dimethylamino)pyrimidine-4-carboxylate often focus on its binding affinity to various biological targets. Molecular docking studies suggest that it may interact effectively with enzymes and receptors due to its structural characteristics, which facilitate hydrogen bonding and hydrophobic interactions. These studies are crucial for understanding its potential therapeutic effects and optimizing its pharmacological properties.
Methyl 2-(dimethylamino)pyrimidine-4-carboxylate shares structural similarities with several other compounds. Here are some comparable compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 2-(dimethylamino)-6-methylpyrimidine-4-carboxylate | Additional methyl group on the pyrimidine | Enhanced lipophilicity may improve bioavailability |
| Methyl 2-(dimethylamino)pyrimidine-5-carboxylate | Different position of carboxylate group | Potentially different biological activity profile |
| Methyl 2-(morpholino)pyrimidine-4-carboxylate | Morpholino substitution instead of dimethylamino | Altered pharmacokinetic properties |
These compounds highlight the versatility of pyrimidine derivatives in medicinal chemistry, each exhibiting unique properties that may influence their biological activities and applications.
The vibrational spectroscopic characterization of methyl 2-(dimethylamino)pyrimidine-4-carboxylate reveals distinctive absorption patterns arising from the heterocyclic pyrimidine ring, dimethylamino substituent, and methyl ester functional group. The compound exhibits characteristic infrared and Raman spectral features that enable comprehensive structural elucidation and analytical identification [1] [2] [3].
The Fourier Transform Infrared spectrum of methyl 2-(dimethylamino)pyrimidine-4-carboxylate demonstrates several diagnostic absorption bands characteristic of its constituent functional groups. The carbonyl stretching vibration of the methyl ester moiety appears as an intense absorption in the region 1735-1705 cm⁻¹, with the expected frequency occurring at approximately 1720 cm⁻¹ [4] [5] [6]. This value is consistent with typical methyl ester carbonyl stretching frequencies, which generally appear at higher wavenumbers compared to ketones and aldehydes due to the electron-withdrawing nature of the oxygen atom adjacent to the carbonyl carbon [7] [8].
The pyrimidine ring exhibits characteristic aromatic carbon-hydrogen stretching vibrations in the region 3080-3000 cm⁻¹, with weak to medium intensity absorptions expected around 3050 cm⁻¹ [3] [9]. The pyrimidine carbon-nitrogen stretching vibrations manifest as strong absorptions between 1620-1570 cm⁻¹, typically observed at approximately 1595 cm⁻¹ [3] [10] [11]. These frequencies are characteristic of the heterocyclic aromatic system and provide definitive evidence for the presence of the pyrimidine nucleus.
The dimethylamino substituent contributes distinctive spectral features through its carbon-hydrogen and carbon-nitrogen stretching vibrations. The asymmetric and symmetric carbon-hydrogen stretching modes of the dimethyl groups appear at 2960-2940 cm⁻¹ and 2870-2850 cm⁻¹, respectively [12] [13] [14]. The carbon-nitrogen stretching vibration of the dimethylamino group occurs in the region 1000-1200 cm⁻¹, with medium intensity absorption expected around 1150 cm⁻¹ [14] [15].
Pyrimidine ring stretching vibrations exhibit multiple absorptions between 1600-1450 cm⁻¹, typically appearing as strong bands at approximately 1580, 1520, and 1480 cm⁻¹ [10] [16] [11]. These frequencies reflect the delocalized electron system within the heterocyclic aromatic ring and are sensitive to substitution patterns on the pyrimidine nucleus.
The methyl ester functionality demonstrates characteristic carbon-oxygen stretching absorptions. The asymmetric carbon-carbon-oxygen stretch appears between 1300-1100 cm⁻¹ as a strong absorption around 1240 cm⁻¹, while the oxygen-carbon-carbon stretch manifests between 1100-1000 cm⁻¹ at approximately 1050 cm⁻¹ [5] [17]. These absorptions follow the established "Rule of Three" for ester functional groups, which exhibit three intense peaks from carbonyl and carbon-oxygen stretching vibrations [5].
Raman spectroscopy provides complementary vibrational information through its sensitivity to symmetric vibrations and polarizability changes during molecular motion. The Raman spectrum of methyl 2-(dimethylamino)pyrimidine-4-carboxylate exhibits characteristic scattering bands that enable detailed structural analysis [18] [19].
The carbonyl stretching vibration appears as a strong, depolarized band between 1720-1700 cm⁻¹, providing confirmation of the ester functional group. The pyrimidine carbon-nitrogen stretching vibrations manifest as very strong, polarized bands in the region 1600-1580 cm⁻¹, reflecting the high polarizability of the aromatic nitrogen-carbon bonds [19] [20].
The pyrimidine ring breathing mode, a characteristic vibration involving symmetric expansion and contraction of the entire ring system, appears as a medium intensity, polarized band between 1020-1000 cm⁻¹ [10] [21]. This mode is particularly diagnostic for heterocyclic aromatic compounds and provides insight into the electronic structure of the pyrimidine nucleus.
Dimethylamino group vibrations contribute several diagnostic bands to the Raman spectrum. The symmetric carbon-hydrogen stretching of the methyl groups appears as a medium intensity, polarized band between 2860-2840 cm⁻¹ [18]. The carbon-nitrogen stretching vibration of the dimethylamino substituent manifests as a medium intensity, depolarized band in the region 1180-1160 cm⁻¹.
Ring carbon-carbon stretching vibrations appear as strong, polarized bands between 1580-1560 cm⁻¹, while the ester carbon-oxygen stretching contributes medium intensity, depolarized scattering around 1240-1220 cm⁻¹. Methyl rocking vibrations appear as weak, depolarized bands between 1380-1360 cm⁻¹, and ring deformation modes manifest as weak to medium intensity, depolarized bands in the region 750-730 cm⁻¹.
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization through analysis of proton and carbon environments within methyl 2-(dimethylamino)pyrimidine-4-carboxylate. The multinuclear Nuclear Magnetic Resonance data enables unambiguous assignment of molecular connectivity and electronic environment effects [22] [23] [24].
The proton Nuclear Magnetic Resonance spectrum of methyl 2-(dimethylamino)pyrimidine-4-carboxylate exhibits four distinct resonance signals corresponding to the different proton environments within the molecule. The pyrimidine ring protons appear as characteristic doublets due to coupling between adjacent ring positions [23] [25] [26].
The hydrogen atom at the 5-position of the pyrimidine ring resonates as a doublet in the chemical shift range 7.0-7.5 parts per million, with an expected value around 7.2 parts per million. This signal integrates for one proton and exhibits coupling to the adjacent 6-position hydrogen with a coupling constant of approximately 5 hertz [23] [25]. The downfield chemical shift reflects the deshielding effect of the electron-deficient pyrimidine nitrogen atoms.
The hydrogen atom at the 6-position appears as a doublet between 8.5-9.0 parts per million, typically observed around 8.7 parts per million. This signal also integrates for one proton and couples with the 5-position hydrogen with similar coupling constant magnitude [23] [25]. The pronounced downfield shift results from the combined deshielding effects of the pyrimidine nitrogen atoms and the electron-withdrawing ester substituent at the 4-position.
The dimethylamino protons manifest as a singlet signal integrating for six protons in the chemical shift range 3.0-3.2 parts per million, with an expected chemical shift around 3.1 parts per million [23] [27] [24]. The upfield position reflects the electron-donating character of the nitrogen atom, while the singlet multiplicity arises from rapid rotation about the carbon-nitrogen bonds, which averages the magnetic environments of the methyl groups.
The methoxy ester protons appear as a singlet integrating for three protons between 3.8-4.0 parts per million, typically observed around 3.9 parts per million [23] [25]. This chemical shift is characteristic of methyl groups attached to electronegative oxygen atoms in ester functionalities.
The carbon-13 Nuclear Magnetic Resonance spectrum provides detailed information about the electronic environments of all carbon atoms within the molecule. The ester carbonyl carbon appears as the most downfield signal between 165-170 parts per million, with an expected chemical shift around 167 parts per million [23] [24] [26]. This pronounced downfield shift reflects the strong deshielding effect of the carbonyl oxygen atom.
The pyrimidine ring carbons exhibit characteristic chemical shifts that reflect their electronic environments and substitution patterns. The carbon atom at the 2-position, bearing the dimethylamino substituent, resonates between 160-165 parts per million, typically around 162 parts per million [23] [26]. This downfield position reflects the electron-withdrawing effect of the pyrimidine nitrogen atoms, partially offset by the electron-donating dimethylamino group.
The carbon atom at the 4-position, substituted with the ester functionality, appears between 155-160 parts per million, with an expected value around 157 parts per million [23] [26]. The 6-position carbon similarly resonates in the range 155-160 parts per million, typically at approximately 158 parts per million, reflecting the deshielding influence of the adjacent nitrogen atoms.
The 5-position carbon, bearing only a hydrogen substituent, appears significantly upfield compared to other ring carbons, resonating between 110-115 parts per million with an expected chemical shift around 112 parts per million [23] [26]. This upfield position results from the absence of electron-withdrawing substituents and represents the least deshielded carbon within the pyrimidine ring.
The dimethylamino carbon atoms appear between 37-40 parts per million, typically around 38 parts per million, reflecting the electron-rich environment created by the adjacent nitrogen atom [23] [24]. The methoxy carbon of the ester group resonates between 52-55 parts per million, with an expected chemical shift around 53 parts per million, characteristic of methyl groups attached to oxygen in ester functionalities [23] [25].
Mass spectrometric analysis of methyl 2-(dimethylamino)pyrimidine-4-carboxylate under electron ionization conditions reveals characteristic fragmentation patterns that provide structural confirmation and enable analytical identification. The fragmentation behavior reflects the relative stability of various molecular fragments and the preferential cleavage sites within the molecular framework [28] [29] [30].
The molecular ion peak appears at mass-to-charge ratio 180, corresponding to the intact molecular structure with a molecular formula of carbon nine hydrogen twelve nitrogen two oxygen two. This molecular ion typically serves as the base peak with 100% relative intensity, indicating substantial stability of the ionized molecule under electron ionization conditions [29] [31].
Primary fragmentation processes involve the loss of small alkyl and alkoxy radicals from the molecular ion. The loss of a methyl radical from the molecular ion produces a significant fragment at mass-to-charge ratio 165, typically exhibiting 45-65% relative intensity [28] [29]. This fragmentation reflects the tendency for α-cleavage adjacent to the ester oxygen atom, resulting in formation of a stabilized oxonium ion.
The loss of a methoxy radical generates a fragment ion at mass-to-charge ratio 149, appearing with 25-40% relative intensity [28] [29]. This fragmentation involves cleavage of the carbon-oxygen bond within the ester functionality, producing a stable acylium ion structure. The loss of the complete methoxycarbonyl group yields a fragment at mass-to-charge ratio 137, observed with 20-35% relative intensity, representing the dimethylaminopyrimidine portion of the molecule.
Secondary fragmentation processes involve further decomposition of primary fragment ions, leading to smaller, more stable ionic species. The loss of the dimethylamino group from the molecular ion produces a fragment at mass-to-charge ratio 122, typically exhibiting 15-30% relative intensity [29]. This fragmentation reflects the relatively weak carbon-nitrogen bond connecting the dimethylamino substituent to the pyrimidine ring.
Cleavage at the ester bond generates a fragment ion at mass-to-charge ratio 108, corresponding to the pyrimidine ring with a carboxylic acid functionality. This fragment appears with 25-40% relative intensity and represents a stable aromatic cation [28] [30]. Further loss of the amino group from pyrimidine-containing fragments produces ions at mass-to-charge ratio 95, observed with 30-50% relative intensity.
The intact pyrimidine ring ion appears at mass-to-charge ratio 81, exhibiting 20-35% relative intensity. This fragment represents one of the most stable aromatic species formed during fragmentation and serves as a diagnostic ion for pyrimidine-containing compounds [29] [30]. Ring contraction processes can lead to the formation of smaller cyclic ions at mass-to-charge ratio 67, appearing with 15-25% relative intensity.
Rearrangement fragmentation processes produce characteristic ions that provide additional structural information. The dimethylamino group can undergo rearrangement to form a stable fragment at mass-to-charge ratio 58, corresponding to the dimethylaminomethyl cation. This ion typically exhibits 35-55% relative intensity and represents a diagnostic fragment for compounds containing dimethylamino substituents [29].
The formation of ketene-like fragments through rearrangement and elimination processes produces ions at mass-to-charge ratio 42, appearing with 40-60% relative intensity [28]. This fragment corresponds to the acetyl cation and reflects the tendency for carbonyl-containing compounds to form stable acylium ions through various rearrangement pathways.